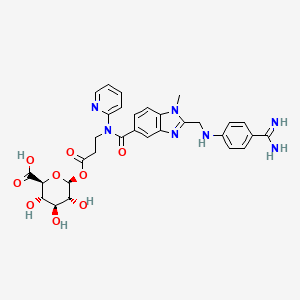

Dabigatran acyl-beta-D-glucuronide

Overview

Description

Dabigatran Acyl-β-D-Glucuronide is a major metabolite of Dabigatran, an orally administered thrombin inhibitor. This compound plays a significant role in the anticoagulant effects of Dabigatran, although it exhibits a weaker inhibitory effect on thrombin generation compared to its parent compound . Dabigatran Acyl-β-D-Glucuronide is formed through the glucuronidation of Dabigatran, a process that enhances its solubility and facilitates its excretion from the body .

Mechanism of Action

Target of Action

Dabigatran acyl-beta-D-glucuronide is an active metabolite of the thrombin inhibitor dabigatran . The primary target of this compound is thrombin, a plasma serine protease that plays a central role in coagulation and hemostasis .

Mode of Action

This compound is formed from dabigatran primarily by the UDP-glucuronosyltransferase (UGT) isoform UGT2B15 . It increases activated partial thromboplastin time (aPTT) in isolated human platelet-poor plasma . It exhibits a weaker inhibitory effect than that of dabigatran .

Biochemical Pathways

The glucuronidation of dabigatran, catalyzed by human hepatic and intestinal microsomes, results in the formation of this compound . Three UDP-glucuronosyltransferases (UGTs), namely, UGT1A9, UGT2B7, and UGT2B15, exhibit glucuronidation of dabigatran .

Pharmacokinetics

Dabigatran is administered as the prodrug dabigatran etexilate, which is a substrate of esterases and P-glycoprotein (P-gp). Dabigatran is eliminated via renal excretion but is also a substrate of uridine 5ʹ-diphospho (UDP)-glucuronosyltransferases (UGTs) . Metabolic clearances of dabigatran etexilate and dabigatran were implemented using data on carboxylesterase 1/2 enzymes and UGT subtype 2B15 . In severe renal impairment, the UGT2B15 metabolism and the P-gp transport in the model were reduced to 67% and 65% of the rates in healthy adults .

Result of Action

Both dabigatran and its main metabolite this compound have established anticoagulant effects . They show inhibitory effects on thrombin generation in a dose-dependent manner, but this compound exhibits a weaker inhibitory effect than that of dabigatran .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of other drugs. For example, drug-drug interaction studies of dabigatran with the P-gp perpetrators rifampin (inducer) and clarithromycin (inhibitor) have been carried out .

Biochemical Analysis

Biochemical Properties

Dabigatran Acyl-beta-D-glucuronide interacts with several enzymes and proteins in the body. It is formed from dabigatran primarily by the UDP-glucuronosyltransferase (UGT) isoform UGT2B15 . This interaction involves the glucuronidation of the carboxylate moiety of dabigatran .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by increasing the activated partial thromboplastin time (aPTT) in isolated human platelet-poor plasma .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. It exerts its effects at the molecular level by inhibiting thrombin, thereby preventing the conversion of fibrinogen to fibrin and impairing the clotting process .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It undergoes non-enzymatic acyl-migration in aqueous solution, resulting in the formation of the 2-O-, 3-O-, and 4-O-acylglucuronides .

Metabolic Pathways

This compound is involved in the metabolic pathway of dabigatran. It is formed from dabigatran primarily by the UDP-glucuronosyltransferase (UGT) isoform UGT2B15 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dabigatran Acyl-β-D-Glucuronide involves the glucuronidation of Dabigatran. This reaction is catalyzed by uridine 5’-diphospho-glucuronosyltransferase (UGT) enzymes, specifically UGT1A9, UGT2B7, and UGT2B15 . The reaction typically occurs in the liver and intestines, where these enzymes are abundantly present. The glucuronidation process involves the transfer of a glucuronic acid moiety to the carboxyl group of Dabigatran, resulting in the formation of Dabigatran Acyl-β-D-Glucuronide .

Industrial Production Methods: Industrial production of Dabigatran Acyl-β-D-Glucuronide follows similar principles as the synthetic routes. The process involves the use of human hepatic and intestinal microsomes to catalyze the glucuronidation reaction. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Dabigatran Acyl-β-D-Glucuronide primarily undergoes hydrolysis and transacylation reactions. These reactions are crucial for its metabolism and excretion .

Common Reagents and Conditions:

Hydrolysis: This reaction involves the cleavage of the glucuronic acid moiety from Dabigatran Acyl-β-D-Glucuronide, resulting in the formation of Dabigatran and glucuronic acid.

Transacylation: This reaction involves the transfer of the acyl group from Dabigatran Acyl-β-D-Glucuronide to another molecule.

Major Products Formed:

Hydrolysis: Dabigatran and glucuronic acid.

Transacylation: Various acylated products depending on the acceptor molecule.

Scientific Research Applications

Dabigatran Acyl-β-D-Glucuronide has several scientific research applications, particularly in the fields of pharmacology and toxicology. Some of its key applications include:

Pharmacokinetics and Pharmacodynamics Studies: Researchers use Dabigatran Acyl-β-D-Glucuronide to study the pharmacokinetics and pharmacodynamics of Dabigatran.

Anticoagulant Research: Dabigatran Acyl-β-D-Glucuronide is used to investigate the anticoagulant effects of Dabigatran and its metabolites.

Drug Metabolism Studies: The compound is used to study the metabolic pathways of Dabigatran and the role of UGT enzymes in its metabolism.

Comparison with Similar Compounds

Dabigatran Acyl-β-D-Glucuronide is unique compared to other similar compounds due to its specific glucuronidation pathway and its role as a major metabolite of Dabigatran. Some similar compounds include:

Rivaroxaban: Another direct thrombin inhibitor, but it does not undergo glucuronidation like Dabigatran.

Apixaban: Similar to Rivaroxaban, it is a direct thrombin inhibitor with a different metabolic pathway.

Edoxaban: Another direct thrombin inhibitor with a distinct metabolic profile.

These compounds differ in their metabolic pathways, pharmacokinetics, and pharmacodynamics, highlighting the uniqueness of Dabigatran Acyl-β-D-Glucuronide in the context of anticoagulant therapy .

Biological Activity

Dabigatran acyl-beta-D-glucuronide (DABG) is a significant metabolite of dabigatran, an oral direct thrombin inhibitor used primarily for anticoagulation. This article explores the biological activity of DABG, focusing on its pharmacokinetics, mechanism of action, comparative efficacy, and implications in clinical settings.

Overview of Dabigatran and Its Metabolite

Dabigatran etexilate, the prodrug form of dabigatran, is rapidly absorbed and converted to dabigatran by esterases in the plasma and liver. The primary metabolic pathway involves glucuronidation, predominantly catalyzed by the enzyme UDP-glucuronosyltransferase (UGT), particularly UGT2B15 . DABG exhibits anticoagulant properties but is less potent than its parent compound.

DABG functions as an active metabolite that inhibits thrombin, a serine protease essential for converting fibrinogen to fibrin during the coagulation cascade. This inhibition prevents thrombus formation by affecting both free and fibrin-bound thrombin .

Key Mechanisms:

- Thrombin Inhibition : DABG binds to thrombin, reducing its activity and prolonging activated partial thromboplastin time (aPTT) .

- Glucuronidation : The formation of DABG from dabigatran involves glucuronic acid conjugation, which alters its pharmacological properties and enhances its solubility for renal excretion .

Pharmacokinetics

DABG is characterized by distinct pharmacokinetic properties:

- Absorption : Following oral administration of dabigatran etexilate, DABG reaches higher plasma concentrations than dabigatran .

- Distribution : It is distributed in plasma with a systemic exposure approximately 2.4-fold greater than that of dabigatran.

- Elimination : Primarily excreted via renal pathways, DABG's half-life allows for sustained anticoagulant effects .

Comparative Efficacy

Research indicates that while both dabigatran and DABG exhibit anticoagulant effects, DABG's potency is comparatively lower. In vitro studies demonstrate that:

- Both compounds inhibit thrombin generation in a dose-dependent manner.

- DABG shows a weaker effect than dabigatran at therapeutic concentrations .

Table 1: Comparative Anticoagulant Effects

| Compound | IC50 (μM) | Peak Plasma Concentration (Cmax) | Relative Potency |

|---|---|---|---|

| Dabigatran | 0.5 | 150 ng/mL | 1.0 |

| Dabigatran Acyl-β-D-Glucuronide | 1.2 | 465 ng/mL | 0.42 |

Case Studies and Clinical Implications

Clinical studies have highlighted the importance of monitoring both dabigatran and its metabolites in patients undergoing anticoagulation therapy. Notably:

- A study found that variations in coagulation assay results could be attributed to differences in plasma concentrations of DABG compared to dabigatran .

- Another investigation indicated that despite lower potency, the higher systemic exposure of DABG may contribute significantly to overall anticoagulant activity, particularly in patients with renal impairment where drug clearance is affected .

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[3-[[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H33N7O9/c1-37-20-10-7-17(14-19(20)36-22(37)15-35-18-8-5-16(6-9-18)28(32)33)29(43)38(21-4-2-3-12-34-21)13-11-23(39)46-31-26(42)24(40)25(41)27(47-31)30(44)45/h2-10,12,14,24-27,31,35,40-42H,11,13,15H2,1H3,(H3,32,33)(H,44,45)/t24-,25-,26+,27-,31+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSZFDMHIDSUHPI-KWONYSJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C(=O)N(CCC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=N4)N=C1CNC5=CC=C(C=C5)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=C(C=C(C=C2)C(=O)N(CCC(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4=CC=CC=N4)N=C1CNC5=CC=C(C=C5)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H33N7O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747409 | |

| Record name | 1-O-[N-{2-[(4-Carbamimidoylanilino)methyl]-1-methyl-1H-benzimidazole-5-carbonyl}-N-(pyridin-2-yl)-beta-alanyl]-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

647.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015167-40-4 | |

| Record name | Dabigatran 1-acylglucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1015167404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-O-[N-{2-[(4-Carbamimidoylanilino)methyl]-1-methyl-1H-benzimidazole-5-carbonyl}-N-(pyridin-2-yl)-beta-alanyl]-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DABIGATRAN 1-ACYLGLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U53A719N8O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Accurately measuring low concentrations of drugs and their metabolites in complex biological samples like plasma presents a significant analytical challenge. The research article describes a novel three-step stacking capillary electrophoresis (CE) method for the determination of Dabigatran and its active metabolite, Dabigatran acyl-beta-D-glucuronide, in human plasma []. This method, utilizing field-amplified sample injection, sweeping, and analyte focusing by micellar collapse (FASI-sweeping-AFMC), enables the detection of Dabigatran at concentrations as low as 25.2 ng mL−1 in real human plasma samples []. This highlights the method's sensitivity and applicability for clinical assays requiring accurate quantification of these compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.